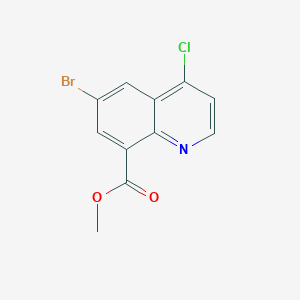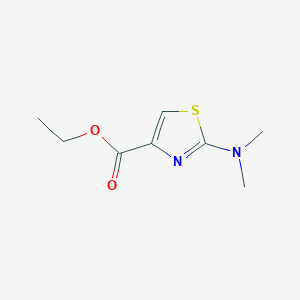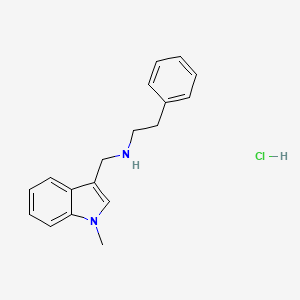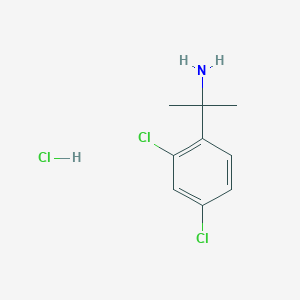
N-Ethyl-4-(2-phenoxyethoxy)aniline
Descripción general
Descripción
“N-Ethyl-4-(2-phenoxyethoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO2 and a molecular weight of 257.33 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H19NO2 . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 257.33 and a molecular formula of C16H19NO2 . Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
N-Ethyl-4-(2-phenoxyethoxy)aniline and its derivatives have been studied for their vibrational, geometrical, and electronic properties through spectroscopic studies supported by density functional calculations. The research demonstrated the lowest-energy conformation around the (CH2)2 chain and investigated the vibrational behavior of these compounds at different temperatures, providing insight into their structural dynamics and electronic properties (Finazzi et al., 2003).
Synthesis Processes
Novel Applications
- Polymer Formation : A novel monomer linked to aniline was synthesized, paving the way for the electrochemical synthesis of polymers in aqueous solution. This has applications in dye-sensitized solar cells, demonstrating a significant improvement in energy conversion efficiency over traditional methods (Shahhosseini et al., 2016).
- Corrosion Inhibition : Studies have shown that this compound derivatives can act as efficient corrosion inhibitors for metals in acidic environments, with their efficiency increasing with concentration. This application is vital for protecting industrial machinery and infrastructure from corrosion damage (Daoud et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-ethyl-4-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-17-14-8-10-16(11-9-14)19-13-12-18-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREOIYUKMHQKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)



![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)

![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)


![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)

![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)